Man-5-Asn N-Glycan
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Overview
Description
MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE, also known as Oligomannose-5 glycan, is a complex carbohydrate compound. It is composed of five mannose units and two N-acetyl-D-glucosamine units linked to an asparagine residue. This compound is significant in the field of glycoscience due to its role in glycoprotein synthesis and its involvement in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE typically involves enzymatic or chemical methods. Enzymatic synthesis utilizes glycosyltransferases to assemble the mannose and N-acetyl-D-glucosamine units in a specific sequence. Chemical synthesis, on the other hand, involves the stepwise addition of protected sugar units followed by deprotection steps to yield the final compound .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological approaches, including the use of genetically engineered microorganisms that express the necessary enzymes for glycan assembly. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the mannose units.
Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and substitution reagents like acetic anhydride. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehyde or carboxylate derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation processes and carbohydrate chemistry.
Biology: It plays a role in cell signaling and recognition processes.
Medicine: It is involved in the development of glycan-based therapeutics and vaccines.
Industry: It is used in the production of glycoproteins and other biotechnological products.
Mechanism of Action
The mechanism of action of MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions facilitate various biological processes, including cell-cell communication and immune responses. The compound’s structure allows it to bind to these targets with high specificity, thereby modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oligomannose glycans, such as MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-SERINE and MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-THREONINE .
Uniqueness
What sets MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE apart is its specific linkage to asparagine, which is crucial for its role in N-linked glycosylation. This unique feature makes it a valuable tool for studying glycoprotein synthesis and function .
Properties
Molecular Formula |
C50H85N5O37 |
---|---|
Molecular Weight |
1348.2 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanediamide |
InChI |
InChI=1S/C50H85N5O37/c1-11(63)53-22-29(71)37(19(9-61)80-44(22)55-13(43(52)79)3-21(51)65)87-45-23(54-12(2)64)30(72)38(20(10-62)86-45)88-47-40(33(75)26(68)15(5-57)82-47)90-49-42(35(77)28(70)17(7-59)84-49)92-50-41(34(76)27(69)18(8-60)85-50)91-48-39(32(74)25(67)16(6-58)83-48)89-46-36(78)31(73)24(66)14(4-56)81-46/h13-20,22-42,44-50,55-62,66-78H,3-10H2,1-2H3,(H2,51,65)(H2,52,79)(H,53,63)(H,54,64)/t13-,14+,15+,16+,17+,18+,19+,20+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-,41-,42-,44+,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI Key |
SWKPZCSTONOQHB-AAMBTCRWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N[C@@H](CC(=O)N)C(=O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(CC(=O)N)C(=O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O |
Origin of Product |
United States |
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